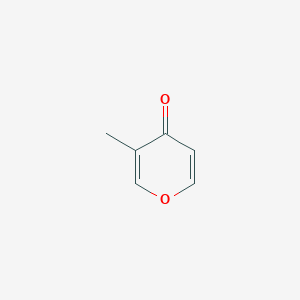

3-Methyl-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVPQWUCDQVFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617828 | |

| Record name | 3-Methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50671-50-6 | |

| Record name | 3-Methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4H-pyran-4-one. Due to the limited availability of detailed experimental protocols and characterization data for this compound in publicly accessible literature, this document focuses on general synthetic strategies for 4H-pyran-4-ones and provides a detailed examination of the closely related and extensively studied analogue, 3-hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this class of compounds.

Introduction to 4H-Pyran-4-ones

The 4H-pyran-4-one scaffold is a core structural motif found in numerous natural products and biologically active molecules. These compounds exhibit a wide range of pharmacological activities, making them attractive targets for medicinal chemistry and drug discovery programs. The substituent at the 3-position of the pyran ring plays a crucial role in modulating the biological and physicochemical properties of these molecules.

General Synthesis Strategies for 4H-Pyran-4-ones

The synthesis of the 4H-pyran-4-one ring system can be achieved through various synthetic routes, typically involving cyclization of acyclic precursors.

2.1. Synthesis from 1,3,5-Triketones: A common approach involves the acid-catalyzed cyclization and dehydration of 1,3,5-triketones. The substitution pattern on the resulting 4H-pyran-4-one is determined by the substituents on the starting triketone.

2.2. Synthesis from β-Ketoesters and Aldehydes: Multi-component reactions involving β-ketoesters, aldehydes, and a source of two additional carbons can lead to the formation of substituted 4H-pyran-4-ones. These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization.

2.3. Synthesis from Carbohydrates: Certain carbohydrates can be converted to furan derivatives, which can then be rearranged and cyclized to form 4H-pyran-4-one structures.

Synthesis and Characterization of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol): A Case Study

Due to the scarcity of specific literature on the synthesis of this compound, the synthesis and characterization of the commercially significant and structurally similar compound, Maltol, is presented here as a detailed example.

Synthesis of Maltol

A prevalent laboratory and industrial synthesis of Maltol involves the treatment of kojic acid.

Experimental Protocol: Synthesis of Maltol from a Dihydrofuran Derivative

A reported synthesis of Maltol involves the acid-catalyzed rearrangement of a substituted dihydrofuran. For instance, 2-(1-hydroxyethyl)-2,3,5-trimethoxy-2,5-dihydrofuran can be stirred in 1N sulfuric acid at room temperature for 4 hours to yield Maltol.

Caption: Workflow for the synthesis of Maltol.

Characterization of Maltol

The structure of synthesized Maltol is confirmed through various spectroscopic and spectrometric techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Maltol typically shows characteristic signals for the methyl protons, the vinyl protons of the pyran ring, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Maltol displays characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the methyl and ring protons, C=O stretching of the ketone, and C=C stretching of the pyran ring.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Maltol, further confirming its structure.

Data Presentation

Table 1: Physicochemical Properties of this compound and Maltol

| Property | This compound | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) |

| CAS Number | 50671-50-6 | 118-71-8 |

| Molecular Formula | C₆H₆O₂ | C₆H₆O₃ |

| Molecular Weight | 110.11 g/mol | 126.11 g/mol |

| Appearance | - | White crystalline powder[1] |

| Melting Point | - | 160-164 °C |

| Boiling Point | - | 170 °C[1] |

| Solubility | - | Slightly soluble in water; soluble in ethanol and propylene glycol. |

Table 2: Spectroscopic Data for 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

| Technique | Key Signals / Peaks |

| ¹H NMR | Signals corresponding to methyl, vinyl, and hydroxyl protons. |

| ¹³C NMR | Signals for methyl carbon, vinyl carbons, carbonyl carbon, and carbon bearing the hydroxyl group. |

| IR (cm⁻¹) | Broad O-H stretch, C-H stretches, strong C=O stretch, C=C stretches. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight, and characteristic fragmentation pattern. |

Logical Relationships in Characterization

The process of characterizing a synthesized compound involves a logical workflow to confirm its identity and purity.

Caption: General workflow for compound characterization.

Conclusion

References

3-Methyl-4H-pyran-4-one: A Synthetic Compound, Not a Readily Isolated Natural Product

A comprehensive review of scientific literature reveals a notable absence of evidence for 3-Methyl-4H-pyran-4-one as a naturally occurring compound. While the pyranone chemical scaffold is present in numerous natural products, the specific molecule, this compound, appears to be primarily a product of chemical synthesis rather than a constituent of plants, fungi, or bacteria. This technical guide addresses the current state of knowledge regarding this compound, clarifying common points of confusion with structurally similar natural products and outlining its synthetic origins.

The Case of Mistaken Identity: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Much of the scientific literature that refers to a methyl-substituted pyranone in a natural context is, in fact, discussing 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . This related but distinct compound is frequently identified in a variety of natural sources and is also a well-known product of the Maillard reaction, which occurs during the heating of food.

DDMP has been isolated from a range of sources, including:

-

Fruits: Notably in prunes (Prunus domestica)[1].

-

Fungi: The fungus Schizophyllum commune has been identified as a source[2].

-

Heat-processed foods: As a product of the Maillard reaction, it is found in various cooked and processed foods.

The frequent misidentification or conflation of this compound with DDMP in search results and databases underscores the importance of precise chemical nomenclature in scientific research.

Natural Sources of Substituted Pyranones: A Broader Perspective

While this compound itself is not documented as a natural product, other substituted pyranones have been isolated from natural sources. For instance, a study on the sponge-derived fungus Aspergillus versicolor led to the isolation of new pyranones containing a 3-methyl-4-hydroxyl-α-pyrone ring as part of a more complex molecular structure[3]. However, it is crucial to note that this is an α-pyrone, differing in the position of the carbonyl group from the γ-pyrone structure of this compound.

Synthetic Routes to this compound

Given the lack of natural sources, this compound is obtained through chemical synthesis. Various synthetic methodologies for 4H-pyran-4-one derivatives have been developed, often involving multi-component reactions. These synthetic strategies provide a reliable means of accessing this class of compounds for further study in medicinal chemistry and drug development.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the key takeaway is that this compound is not a viable target for isolation from natural sources. Research efforts should instead be directed towards its chemical synthesis. For those investigating the biological activities of naturally occurring pyranones, the focus should be on correctly identified compounds such as DDMP and other documented natural pyranone derivatives. The distinction is critical for the accurate interpretation of biological and pharmacological data.

Due to the absence of this compound in natural sources, a detailed guide on its isolation and related experimental protocols from such sources cannot be provided. Furthermore, as there are no known biological signaling pathways directly involving this synthetic compound, the creation of corresponding diagrams is not applicable. Researchers are advised to consult the synthetic chemistry literature for protocols related to the preparation of this compound.

References

An In-depth Technical Guide to 3-Methyl-4H-pyran-4-one: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4H-pyran-4-one, a heterocyclic organic compound, belongs to the γ-pyrone class of molecules. The pyrone scaffold is a constituent of numerous natural products and synthetic compounds that have garnered significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the currently available information on the chemical properties and reactivity of this compound, serving as a resource for researchers and professionals in drug development and related scientific fields. However, it is important to note that publicly accessible data on this specific compound is limited, with much of the available literature focusing on structurally similar but distinct pyranone derivatives.

Chemical Properties

Detailed and experimentally verified quantitative data for this compound (CAS Registry Number: 50671-50-6) is not extensively reported in readily accessible scientific literature. The following table summarizes the available information, which is largely computational or derived from general knowledge of similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₆O₂ | - |

| Molecular Weight | 110.11 g/mol | - |

| CAS Registry Number | 50671-50-6 | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Data

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature, general methods for the synthesis of γ-pyrones can be adapted.

General Synthetic Approach

A common route to γ-pyrones involves the cyclization of 1,3,5-triketones or related precursors. For this compound, a potential synthetic pathway could involve the use of a suitably substituted diketone that can undergo an intramolecular condensation reaction.

A generalized workflow for a potential synthesis is outlined below.

Caption: Potential synthetic workflow for this compound.

Reactivity

The reactivity of the 4H-pyran-4-one core is characterized by several key features:

-

Carbonyl Group Reactivity: The ketone at the 4-position can undergo reactions typical of carbonyls, such as nucleophilic addition.

-

Ring Opening: The pyrone ring can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.

-

Electrophilic Substitution: The electron-rich nature of the pyran ring suggests that it may undergo electrophilic substitution reactions, although the carbonyl group is deactivating.

-

Cycloaddition Reactions: The diene system within the pyranone ring could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, although the aromaticity of the ring may reduce its reactivity in this regard.

A logical diagram illustrating the potential reactivity is presented below.

Caption: Potential reaction pathways for this compound.

Experimental Protocols

Due to the lack of specific literature on this compound, detailed experimental protocols for its synthesis and reactions cannot be provided at this time. Researchers should refer to general procedures for the synthesis of γ-pyrones and adapt them for this specific target molecule, with careful optimization of reaction conditions and thorough characterization of the products.

Signaling Pathways and Drug Development Applications

There is currently no available information in the public domain linking this compound to any specific biological signaling pathways or drug development applications. The biological activity of many pyranone-containing compounds suggests that this molecule could be a candidate for biological screening. Future research in this area would be necessary to elucidate any potential therapeutic applications.

Conclusion and Future Directions

This compound remains a sparsely characterized compound in the scientific literature. While its structural relationship to a class of biologically important molecules makes it an interesting target for further investigation, a significant amount of fundamental research is required. Future work should focus on:

-

Development and publication of a reliable synthetic route to this compound, including detailed experimental protocols and characterization data.

-

Thorough characterization of its physicochemical properties , including melting point, boiling point, pKa, and solubility in various solvents.

-

Exploration of its chemical reactivity through a systematic study of its behavior in different reaction types.

-

Biological screening to determine if it possesses any interesting bioactivities, which could then lead to the investigation of its role in specific signaling pathways and its potential as a lead compound in drug discovery.

This technical guide highlights the current knowledge gap regarding this compound and underscores the opportunities for new research in this area. The elucidation of its properties and reactivity will be crucial for unlocking its potential in various scientific and therapeutic applications.

References

A Technical Guide to Quantum Chemical Calculations for 3-Methyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methyl-4H-pyran-4-one. The methodologies and data presentation formats outlined herein serve as a robust framework for in-silico analysis, crucial for understanding molecular behavior and guiding rational drug design. While a specific, dedicated study on this compound is not extensively reported, this document synthesizes established computational protocols from research on analogous pyranone structures to provide a blueprint for such an investigation.

Core Concepts in Quantum Chemical Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in chemical and pharmaceutical research. These methods allow for the prediction of a molecule's properties from first principles, offering insights that can be difficult or costly to obtain through experimentation alone. For a molecule like this compound, a heterocyclic compound with potential biological activity, these calculations can reveal:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

-

Vibrational Frequencies: Predictions of infrared (IR) and Raman spectra, which can aid in experimental characterization.

-

Electronic Properties: Insights into reactivity, stability, and intermolecular interactions through analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

These computational outputs provide a detailed molecular portrait that is invaluable for understanding structure-activity relationships.

Methodologies and Protocols

A reliable computational study begins with a well-defined protocol. The following methodology, based on common practices for similar heterocyclic systems, is recommended for the quantum chemical analysis of this compound.[1][2]

Computational Details

The calculations should be performed using a reputable quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for DFT calculations on organic molecules, offering a good balance between accuracy and computational cost.[1] A Pople-style basis set, such as 6-311G**, is recommended to provide sufficient flexibility for describing the electronic structure.

Protocol Steps:

-

Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on the most stable geometry.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To predict the vibrational spectra (IR and Raman) of the molecule.

-

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and the dipole moment.

A visual representation of this workflow is provided below.

Data Presentation and Interpretation

The quantitative results from the calculations should be organized into clear, concise tables for easy interpretation and comparison with experimental data.

Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule. The pyran ring is expected to be nearly planar.[1] Key bond lengths, bond angles, and dihedral angles should be tabulated as shown below.

| Parameter | Atoms | Calculated Value | Experimental Value |

| Bond Length (Å) | O1-C2 | 1.37 | - |

| C2=C3 | 1.35 | - | |

| C3-C4 | 1.46 | - | |

| C4=O5 | 1.23 | - | |

| C4-C6 | 1.47 | - | |

| C6-O1 | 1.36 | - | |

| C3-C7 | 1.51 | - | |

| Bond Angle (°) | C6-O1-C2 | 122.5 | - |

| O1-C2=C3 | 123.0 | - | |

| C2=C3-C4 | 120.0 | - | |

| C3-C4=O5 | 121.0 | - | |

| O5=C4-C6 | 120.5 | - | |

| C4-C6-O1 | 113.0 | - | |

| Dihedral Angle (°) | C6-O1-C2-C3 | 0.5 | - |

| O1-C2-C3-C4 | -0.3 | - |

Note: Values are illustrative placeholders based on typical parameters for similar structures.

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra. A scaling factor (typically ~0.96 for B3LYP/6-311G**) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (IR) (cm⁻¹) |

| C-H stretch (methyl) | 3050 | 2928 | - |

| C=O stretch | 1720 | 1651 | - |

| C=C stretch | 1650 | 1584 | - |

| C-O-C stretch | 1280 | 1229 | - |

| C-H bend | 1450 | 1392 | - |

Note: Values are illustrative placeholders.

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Dipole Moment | 3.5 Debye |

Note: Values are illustrative placeholders.

Correlation with Experimental Data

References

3-Methyl-4H-pyran-4-one: A Technical Guide to a Promising Scaffold

An In-depth Review of the Synthesis, Properties, and Biological Potential of Alkyl-Substituted 4H-Pyran-4-Ones for Researchers, Scientists, and Drug Development Professionals.

The 4H-pyran-4-one moiety is a core structural feature in a multitude of natural products and synthetic compounds of significant chemical and biological interest. While derivatives such as maltol (3-hydroxy-2-methyl-4H-pyran-4-one) and kojic acid have been extensively studied and utilized, the specific derivative, 3-Methyl-4H-pyran-4-one, remains a less explored entity within this promising class of heterocyclic compounds. This technical guide aims to provide a comprehensive overview of the 4H-pyran-4-one scaffold, with a particular focus on alkyl-substituted derivatives, using this compound as a focal point where data is available. Due to the limited specific research on this compound, this document will draw upon the broader literature of its analogues to present a thorough understanding of its potential.

Historical Context and Significance

The history of 4H-pyran-4-ones is intrinsically linked to the study of natural products. Maltol, for instance, is a naturally occurring compound found in sources like chicory, roasted malt, and pine needles, and is known for its sweet, caramel-like aroma. It can be prepared by the alkaline hydrolysis of streptomycin salts. The 4H-pyran-4-one ring system is a versatile scaffold that has been investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3]

Synthesis of the 4H-Pyran-4-one Core

The synthesis of 4H-pyran-4-one derivatives can be achieved through various synthetic routes. One common and efficient method is the one-pot, three-component reaction involving an aldehyde, a β-dicarbonyl compound, and a source of cyanide, often in the presence of a base catalyst.[2] Another approach involves the reaction of acetylketene, which can be generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal acetylenes in the presence of a catalyst.[4]

A generalized workflow for the multi-component synthesis of 4H-pyran-4-ones.

Physicochemical Properties

The physicochemical properties of this compound are not as extensively documented as its more common derivatives. However, available data for related compounds can provide valuable insights.

| Property | This compound | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) | 3-Methoxy-2-methyl-4H-pyran-4-one |

| CAS Number | 50671-50-6[5] | 118-71-8[6] | 4780-14-7[7] |

| Molecular Formula | C6H6O2 | C6H6O3 | C7H8O3 |

| Molecular Weight | 110.11 g/mol | 126.11 g/mol | 140.14 g/mol [7] |

| Appearance | Not specified | White crystalline powder | Not specified |

| Melting Point | Not specified | 160-164 °C | Not specified |

| Boiling Point | Not specified | 170 °C (10 mmHg) | Not specified |

| Water Solubility | Not specified | 1.2 g/100 mL (25 °C) | Not specified |

Biological Activities of the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

-

Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of 4H-pyran-4-one derivatives.[2][3] These compounds have shown efficacy against a range of pathogenic microorganisms.

-

Antioxidant Activity: The pyranone ring, particularly when substituted with hydroxyl groups, can act as a potent antioxidant by scavenging free radicals.[1]

-

Anticancer Activity: Certain 4H-pyran-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] Their mechanism of action can involve the inhibition of key enzymes or the induction of apoptosis.

Logical flow of biological activity screening for 4H-pyran-4-one derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-dicarbonyl compound (1 mmol) is dissolved in ethanol (10 mL). To this solution, a catalytic amount of a base, such as piperidine or N-methylmorpholine (NMM), is added.[2] The reaction mixture is then stirred at room temperature for a specified period, typically ranging from a few minutes to several hours, while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization if necessary.

General Procedure for In Vitro Antibacterial Screening (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method. A stock solution of each compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing a nutrient broth. An inoculum of the test microorganism, adjusted to a specific concentration (e.g., 10^5 CFU/mL), is added to each well. The plates are then incubated at 37 °C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 4H-pyran-4-one scaffold represents a highly valuable and versatile platform for the development of new therapeutic agents and other functional molecules. While significant research has been dedicated to certain derivatives, leading to a good understanding of their synthesis and biological activities, many analogues, including this compound, remain underexplored. The existing body of literature strongly suggests that further investigation into these less-common derivatives is warranted. Future research should focus on the development of efficient and selective synthetic methods for these compounds, a thorough characterization of their physicochemical properties, and a comprehensive evaluation of their biological potential. Such efforts could unveil novel compounds with enhanced or unique activities, contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:50671-50-6 | Chemsrc [chemsrc.com]

- 6. 118-71-8 CAS MSDS (3-Hydroxy-2-methyl-4H-pyran-4-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Methoxy-2-methyl-4H-pyran-4-one | C7H8O3 | CID 587693 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical Properties of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) Crystals

An in-depth analysis of the physical properties of 3-Methyl-4H-pyran-4-one crystals is currently challenging due to limited available data. Scientific literature predominantly focuses on a closely related and commercially significant compound, 3-Hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol. This guide will proceed by presenting the extensive data available for Maltol as a case study to illustrate the requested format and content, given the scarcity of information on this compound.

Maltol is a naturally occurring organic compound that is used primarily as a flavor enhancer. It is a white crystalline powder with a characteristic sweet, caramel-like odor.

Quantitative Data Summary

The following table summarizes the key physical properties of 3-Hydroxy-2-methyl-4H-pyran-4-one crystals.

| Physical Property | Value | Units |

| Molecular Formula | C6H6O3 | |

| Molecular Weight | 126.11 | g/mol |

| Melting Point | 160-164 | °C |

| Boiling Point | 205 | °C |

| Density | 1.046 | g/mL at 25 °C |

| Water Solubility | 1.2 | g/100 mL (25℃)[1] |

| Vapor Pressure | 0.15 | Pa at 24°C |

| Flash Point | 127.3 | °C[1] |

| Refractive Index | n20/D 1.541 |

Experimental Protocols

Detailed methodologies for determining the physical properties of organic crystals like Maltol are crucial for reproducibility and accuracy in research and drug development.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method is the capillary melting point determination.

Methodology:

-

Sample Preparation: A small amount of the crystalline 3-Hydroxy-2-methyl-4H-pyran-4-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure substances, this range is typically narrow.

Crystal Structure Determination by X-ray Crystallography

X-ray crystallography is a powerful technique to determine the precise arrangement of atoms within a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of 3-Hydroxy-2-methyl-4H-pyran-4-one are grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of spots of varying intensity, is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data.

Due to the absence of specific signaling pathway information for this compound or even the well-studied Maltol in the initial search, a diagram for signaling pathways cannot be provided at this time. Further research into the biological activities of these compounds would be necessary to delineate any such pathways.

References

In-Depth Technical Guide: Toxicological Profile of 3-Methyl-4H-pyran-4-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the findings from a comprehensive literature review on the toxicological properties of 3-Methyl-4H-pyran-4-one. Despite extensive searches, specific toxicological studies, including quantitative data (e.g., LD50, NOAEL), detailed experimental protocols, and defined mechanisms of toxicity for this compound, are not available in the public domain. The information that could be retrieved pertains to structurally related compounds, which may offer some preliminary insights but should be interpreted with caution. This guide summarizes the available safety information for these related molecules and highlights the significant data gap for this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in various chemical syntheses. As with any chemical entity intended for research or potential development, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its potential biological effects. This guide serves to collate and present the current state of knowledge regarding the toxicology of this specific compound.

Findings from Toxicological Searches

A systematic search of scientific databases and regulatory agency websites for toxicological data on this compound (CAS No. 50671-50-6) was conducted. The search terms included "this compound toxicity," "this compound toxicology," "this compound safety," "this compound genotoxicity," and "this compound cytotoxicity."

The search results indicate a significant lack of specific toxicological studies for this compound. No peer-reviewed articles or regulatory assessments detailing its acute, sub-chronic, or chronic toxicity, nor its genotoxic or cytotoxic potential, were identified.

Information on Structurally Related Compounds

In the absence of direct data, information on structurally similar compounds was reviewed to provide a preliminary hazard assessment. It is crucial to note that minor structural differences can lead to significant changes in toxicological properties.

3-Hydroxy-2-methyl-4-pyrone (Maltol)

Maltol is a naturally occurring organic compound that is used primarily as a flavor enhancer.

-

Acute Toxicity: Safety data sheets for 3-Hydroxy-2-methyl-4-pyrone indicate that while no acute toxicity information is available for the product itself, it is classified as harmful if swallowed.[1][2]

-

Irritation: It is also classified as causing skin and serious eye irritation.[1]

-

Specific Target Organ Toxicity: It may cause respiratory irritation.[1]

-

Handling Precautions: Standard laboratory safety measures such as wearing protective gloves, clothing, and eye protection are recommended.[1][2]

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

DDMP is a compound noted for its antioxidant properties.[3][4]

-

Mutagenicity: Some studies have indicated that DDMP exhibits mutagenicity in Ames tests.[5]

-

Cytotoxicity: In contrast, it has been reported to lack cytotoxicity in most assays.[5]

-

Mechanism of Action: The primary target of DDMP is believed to be DNA, acting as a DNA strand-breaking substance.[5]

3-methyl-2H-furo[2,3-c]pyran-2-one

This compound, isolated from plant-derived smoke, has been tested for its genotoxic potential.

-

Genotoxicity: In both the Ames test with several strains of Salmonella typhimurium and the VITOTOX test, 3-methyl-2H-furo[2,3-c]pyran-2-one did not induce any mutagenic activity, with or without metabolic activation.[6]

Data Presentation

Due to the absence of quantitative toxicological data for this compound, a comparative data table cannot be provided.

Experimental Protocols

As no specific toxicological studies for this compound were found, detailed experimental protocols for key experiments cannot be cited or described.

Visualization of Pathways and Workflows

The lack of information on the toxicological mechanisms and signaling pathways affected by this compound prevents the creation of relevant diagrams. As a general illustration of a toxicological assessment workflow, the following diagram is provided.

Caption: A generalized workflow for toxicological assessment of a chemical compound.

Conclusion and Recommendations

There is a critical lack of toxicological data for this compound in publicly available literature. The information on related compounds provides a mixed and indirect picture, with some pyran derivatives showing potential for mutagenicity while others appear non-genotoxic.

For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological evaluation be conducted. This should include, at a minimum:

-

In vitro cytotoxicity assays in relevant cell lines.

-

In vitro genotoxicity screening using a standard battery of tests (e.g., Ames test, in vitro micronucleus assay).

-

Acute oral toxicity testing in a rodent model to determine its LD50 and identify signs of systemic toxicity.

The generation of such data is essential for a proper risk assessment and to ensure the safety of researchers and the environment. Until such data is available, this compound should be handled with the precautions appropriate for a compound of unknown toxicity.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]

- 6. Genetic toxicity testing of 3-methyl-2H-furo[2,3-c]pyran-2-one, an important biologically active compound from plant-derived smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 3-Methyl-4H-pyran-4-one in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4H-pyran-4-one and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent chemical scaffold of 4H-pyran-4-one is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their antioxidant, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Antioxidant Applications

Derivatives of this compound have demonstrated significant potential as antioxidant agents. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions.

Quantitative Data Summary

| Compound/Derivative | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| 4g (a 4H-pyran derivative) | DPPH Radical Scavenging | > 271.3 (at 1 mg/mL) | BHT | > 453.9 (at 1 mg/mL) |

| 4j (a 4H-pyran derivative) | DPPH Radical Scavenging | > 278.0 (at 1 mg/mL) | BHT | > 453.9 (at 1 mg/mL) |

Table 1: Antioxidant activity of selected 4H-pyran derivatives as determined by the DPPH radical scavenging assay. Note that the provided source indicates scavenging potency in percentage at a specific concentration rather than a precise IC50 value for some compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the free radical scavenging activity of this compound derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Compounds: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Assay Procedure: a. Add 100 µL of the DPPH solution to each well of a 96-well microplate. b. Add 100 µL of the different concentrations of the test compounds or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the test compound.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Applications

The 4H-pyran-4-one scaffold is a promising framework for the development of novel anticancer agents. Derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and the induction of apoptosis.

Quantitative Data Summary

| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) |

| 4d (a 4H-pyran derivative) | HCT-116 (Colon Cancer) | Cell Viability (MTT) | 75.1[1] |

| 4k (a 4H-pyran derivative) | HCT-116 (Colon Cancer) | Cell Viability (MTT) | 85.88[1] |

| 4d (a 4H-pyran derivative) | CDK2/cyclin E | Kinase Inhibition | 0.35 |

| 4k (a 4H-pyran derivative) | CDK2/cyclin E | Kinase Inhibition | 0.48 |

Table 2: Anticancer activity of selected 4H-pyran derivatives against the HCT-116 human colorectal carcinoma cell line and their inhibitory activity against CDK2/cyclin E.

Signaling Pathway: Inhibition of CDK2 in Colorectal Cancer

Derivatives of 4H-pyran have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[2] In colorectal cancer, CDK2 is often overexpressed, leading to uncontrolled cell proliferation.[3] By inhibiting CDK2, these compounds can arrest the cell cycle, primarily at the G1/S transition, and induce apoptosis.

Caption: Inhibition of the CDK2/Cyclin E pathway by 4H-pyran-4-one derivatives.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the determination of cell viability upon treatment with this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

HCT-116 cells (or other cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells) and calculated as follows:

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: CDK2 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 4H-pyran-4-one derivatives against CDK2.

Materials:

-

Recombinant human CDK2/cyclin E1

-

Kinase buffer

-

ATP

-

Substrate (e.g., Histone H1)

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/cyclin E1 enzyme.

-

Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: Apoptosis Induction

The induction of apoptosis is a key mechanism of action for many anticancer drugs. 4H-pyran-4-one derivatives have been shown to induce apoptosis, often through the activation of caspases.[4]

Caption: Experimental workflow for assessing apoptosis induction by 4H-pyran-4-one derivatives.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol outlines a method to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cells

-

Test compounds

-

Caspase-Glo® 3/7 Assay System (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Antimicrobial Applications

Certain derivatives of 4H-pyran have exhibited promising activity against various bacterial strains, suggesting their potential as a scaffold for the development of new antimicrobial agents.

Quantitative Data Summary

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| A spiro-4H-pyran derivative | Staphylococcus aureus | 128 |

| A spiro-4H-pyran derivative | Escherichia coli | 256 |

Table 3: Minimum Inhibitory Concentration (MIC) of a selected spiro-4H-pyran derivative against Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 4H-pyran derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

Positive control antibiotic (e.g., Gentamicin)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria without any compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated significant antioxidant, anticancer, and antimicrobial activities. The provided application notes and detailed experimental protocols offer a practical guide for researchers to further explore the medicinal chemistry of 4H-pyran-4-one derivatives and to accelerate the discovery of new drug candidates. The visualization of the CDK2 inhibition pathway and the experimental workflow for apoptosis assessment provide a clear conceptual framework for understanding the mechanisms of action of these promising compounds.

References

- 1. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amplified CDK2 and cdc2 activities in primary colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-Methyl-4H-pyran-4-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4H-pyran-4-one is a key heterocyclic building block in organic synthesis, offering a versatile platform for the construction of a diverse array of more complex molecules. Its reactive pyranone ring system, featuring a ketone and an ether linkage, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel bioactive compounds and functional materials. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support its use in research and development.

Applications in Organic Synthesis

This compound serves as a readily available starting material for the synthesis of various heterocyclic compounds, primarily through nucleophilic addition to the carbonyl group and ring-opening/ring-transformation reactions. Its derivatives have shown significant potential in medicinal chemistry, exhibiting a range of biological activities.

Synthesis of 3-Methyl-4-pyridones

A fundamental transformation of this compound is its conversion to the corresponding 3-methyl-4-pyridone. This reaction is typically achieved by treatment with ammonia or an ammonia source, leading to the replacement of the ring oxygen with a nitrogen atom. The resulting pyridone scaffold is a common motif in many biologically active compounds.

Functionalization via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a powerful method for the formylation of electron-rich heterocyclic systems. Application of this reaction to this compound introduces a formyl group at the 2-position, yielding 2-formyl-3-methyl-4H-pyran-4-one. This aldehyde functionality serves as a handle for further synthetic manipulations, such as the introduction of various side chains and the construction of fused ring systems.

Precursor for Bioactive Molecules

Derivatives of this compound have been investigated for a range of pharmacological activities, including:

-

Antimicrobial Activity: Various substituted pyran and pyridone derivatives have demonstrated inhibitory effects against bacterial and fungal strains.

-

Anticancer Activity: Certain compounds derived from the 4-pyranone scaffold have exhibited cytotoxic effects against cancer cell lines, suggesting potential for the development of novel antineoplastic agents.

Key Experiments and Protocols

Protocol 1: Synthesis of 3-Methyl-4-pyridone

This protocol details the conversion of this compound to 3-Methyl-4-pyridone through a reaction with aqueous ammonia.

Workflow:

Caption: Workflow for the synthesis of 3-Methyl-4-pyridone.

Experimental Procedure:

-

A solution of this compound (1.0 g, 8.06 mmol) in 88% aqueous ammonia (20 mL) is prepared in a round-bottom flask.

-

The mixture is heated under reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid residue is recrystallized from ethanol to yield 3-methyl-4-pyridone as a crystalline solid.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 124.12 | 1.0 | 8.06 |

| Aqueous Ammonia (88%) | - | 20 mL | Excess |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 3-Methyl-4-pyridone | 109.12 | 0.78 | 89 |

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the 2-position of this compound.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Procedure:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise.

-

The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

This compound (1 equivalent) dissolved in DMF is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then heated to 60-70 °C for several hours until completion (monitored by TLC).

-

The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford 2-formyl-3-methyl-4H-pyran-4-one.

Quantitative Data (Representative):

| Reactant | Equivalents |

| This compound | 1.0 |

| POCl₃ | 1.2 |

| DMF | 3.0 |

| Product | Yield (%) |

| 2-Formyl-3-methyl-4H-pyran-4-one | 70-85 |

Biological Activity Data

The following table summarizes the reported biological activities of some 4-pyranone derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound | Biological Activity | Cell Line / Organism | IC₅₀ / MIC |

| 2-amino-3-cyano-4H-pyran derivatives | Antibacterial | S. aureus, E. coli | Varies (µg/mL) |

| Substituted 3-hydroxy-6-methyl-4H-pyran-4-ones | Antifungal | C. albicans | Varies (µg/mL) |

| Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives | Antileukemic | L1210 murine leukemia | 3.15 - 20 µM[1] |

Signaling Pathway Illustration

Derivatives of 4-pyranones have been shown to induce apoptosis in cancer cells. While the exact mechanisms are often complex and compound-specific, a generalized pathway is illustrated below.

Caption: Generalized signaling pathway for apoptosis induction by pyranone derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity allows for the straightforward synthesis of a variety of heterocyclic structures, including pyridones and functionalized pyranones. The demonstrated biological activities of its derivatives underscore its importance in the field of medicinal chemistry and drug discovery. The provided protocols and data serve as a foundation for researchers to explore the full potential of this important scaffold.

References

Application Notes and Protocols for the Analytical Determination of 3-Methyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3-Methyl-4H-pyran-4-one, a compound of interest in food chemistry, flavor analysis, and potentially in pharmaceutical research due to the prevalence of the 4H-pyran-4-one scaffold in bioactive molecules. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to offer robust and reliable analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound, making it ideal for the analysis of complex matrices such as food and beverages.

Application Note: Quantification of this compound in Food Matrices

This method outlines the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the sensitive and selective quantification of this compound.

Experimental Workflow:

Application Notes and Protocols for 3-Methyl-4H-pyran-4-one in Flavoring Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-4H-pyran-4-one in the development of novel flavoring agents. This document outlines the chemical properties, sensory profile, and potential applications of this compound, along with detailed protocols for its synthesis, sensory evaluation, and stability testing.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the pyranone class. While its hydroxylated analog, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), is a well-established flavoring agent with sweet, caramel-like notes, this compound offers a distinct sensory profile that can be leveraged for the creation of unique flavor compositions.[1][2][3] Pyranone derivatives are found in a variety of natural sources and are often formed during the thermal processing of food through the Maillard reaction.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and the related, well-characterized compound, Maltol, is presented in Table 1. This data is essential for handling, formulation, and quality control.

Table 1: Chemical and Physical Properties

| Property | This compound | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) |

| CAS Number | 50671-50-6 | 118-71-8 |

| Molecular Formula | C6H6O2 | C6H6O3 |

| Molecular Weight | 110.11 g/mol | 126.11 g/mol |

| Appearance | Data not available | White crystalline powder |

| Odor | Data not available | Caramel-butterscotch, fruity-strawberry in dilution |

| Melting Point | Data not available | 160-164 °C |

| Boiling Point | Data not available | 205 °C |

| Solubility | Data not available | Slightly soluble in water; soluble in alcohol |

| JECFA Number | Not established | 1480 |

Note: Specific experimental data for this compound is limited in publicly available literature. The data for Maltol is provided for comparative purposes.[3][5]

Sensory Profile and Applications

Potential Applications

Based on the characteristics of related pyranone compounds, potential applications for this compound as a flavoring agent include:

-

Bakery Products: To impart or enhance baked, toasted, or caramel notes.

-

Confectionery: In hard and soft candies, chocolates, and chewing gum to provide unique sweet and fruity profiles.

-

Beverages: In both alcoholic and non-alcoholic beverages to add complexity and enhance existing fruit or sweet flavors.

-

Dairy Products: In ice cream, yogurt, and flavored milk to introduce novel flavor dimensions.

Recommended Dosage

The optimal dosage of any flavoring agent is highly dependent on the food matrix and the desired sensory outcome. It is recommended to start with very low concentrations (in the parts-per-million range) and conduct thorough sensory evaluations to determine the ideal usage level.

Experimental Protocols

The following sections provide detailed protocols for the synthesis, sensory evaluation, and stability testing of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be adapted from established methods for the synthesis of 4H-pyran-4-one derivatives.[6][7][8][9] One common method involves the cyclization of a 1,3,5-triketone precursor.

General Protocol for the Synthesis of 4H-Pyran-4-one Derivatives:

-

Preparation of the Precursor: Synthesize the appropriate 1,3,5-triketone precursor. For this compound, this would likely involve a Claisen condensation or a similar reaction to construct the carbon skeleton.

-

Cyclization: Treat the triketone precursor with a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or a Lewis acid, to promote intramolecular cyclization and dehydration to form the pyranone ring.

-

Purification: The crude product is then purified using standard laboratory techniques such as distillation, recrystallization, or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: General workflow for the synthesis of this compound.

Sensory Evaluation Protocol

Sensory evaluation is critical for determining the flavor profile and appropriate applications of a new flavoring agent.[10][11] The following protocol outlines a method for determining the sensory characteristics of this compound.

Objective: To determine the odor and taste profile, as well as the detection and recognition thresholds of this compound in a neutral medium (e.g., water).

Materials:

-

Purified this compound

-

Deionized, odor-free water

-

Glass vials with Teflon-lined caps

-

Graduated pipettes and volumetric flasks

-

Sensory panel of at least 10-15 trained panelists

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

-

Sample Preparation for Threshold Testing:

-

Prepare a series of dilutions of the stock solution in deionized water. A common approach is to use a geometric progression with a factor of 2 or 3 (e.g., 10 ppm, 5 ppm, 2.5 ppm, etc.).

-

For each concentration, prepare a set of three samples (triangle test), where two are blanks (deionized water) and one contains the specified concentration of the flavor compound.[11]

-

-

Sensory Panel Evaluation:

-

Present the samples to the panelists in a randomized and blind manner.

-

Instruct the panelists to first evaluate the odor of each sample and then the taste.

-

For the triangle test, ask panelists to identify the odd sample.

-

For descriptive analysis, provide panelists with a list of flavor descriptors and ask them to rate the intensity of each attribute on a scale (e.g., 0-10).

-

-

Data Analysis:

-

The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample in a triangle test.

-

The recognition threshold is the lowest concentration at which the characteristic flavor of the compound can be identified.

-

Compile the descriptive analysis data to create a flavor profile of the compound.

-

Caption: Workflow for the sensory evaluation of a flavoring agent.

Accelerated Stability Testing Protocol

Accelerated stability testing is used to predict the shelf-life of a flavoring agent by subjecting it to stressful conditions.[12][13][14][15][16]

Objective: To evaluate the stability of this compound under elevated temperature and light exposure.

Materials:

-

Purified this compound

-

Food-grade solvent (e.g., propylene glycol)

-

Amber and clear glass vials with Teflon-lined caps

-

Stability chamber with controlled temperature and light

-

Analytical instrumentation (e.g., GC-MS, HPLC)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in propylene glycol at a known concentration (e.g., 100 ppm).

-

Storage Conditions:

-

Temperature Stress: Store samples in amber vials at different temperatures (e.g., 4°C as control, 25°C, 40°C, and 60°C).

-

Light Stress: Store samples in clear vials under controlled light exposure (e.g., ICH-compliant photostability chamber) and in amber vials (as dark control) at a constant temperature.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Chemical Analysis: Quantify the concentration of this compound in each sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the degradation rate.

-

Sensory Analysis: Conduct a sensory evaluation of the stored samples to assess any changes in the flavor profile.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage conditions.

-

Table 2: Example Stability Study Design

| Condition | Temperature | Light Exposure | Time Points (Weeks) |

| Control | 4°C | Dark | 0, 4, 8, 12 |

| Ambient | 25°C | Dark | 0, 2, 4, 8, 12 |

| Accelerated | 40°C | Dark | 0, 1, 2, 4, 8 |

| Stressed | 60°C | Dark | 0, 1, 2, 4 |

| Photostability | 25°C | ICH Light | 0, 1, 2, 4 |

Interaction with Taste Receptors

The perception of taste is initiated by the interaction of tastants with specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells. Bitter taste is mediated by the TAS2R family of receptors.[17][18][19][20][21] The binding of a bitter compound to a TAS2R activates a signaling cascade involving the G protein gustducin, leading to the release of intracellular calcium and ultimately neurotransmitter release to the gustatory nerves.[18][19] While it is not definitively known if this compound interacts with bitter taste receptors, its structural similarity to other compounds that do suggests this is a possibility that could be explored in further research.

Caption: Simplified signaling pathway of a bitter taste receptor (TAS2R).

Conclusion

This compound presents an interesting opportunity for the development of novel flavoring agents. While further research is needed to fully characterize its sensory properties and stability, the protocols outlined in these application notes provide a solid framework for its evaluation and potential commercialization. By leveraging the established knowledge of related pyranone compounds and employing rigorous scientific methodologies, researchers can unlock the full potential of this and other novel flavor ingredients.

References

- 1. 3-Hydroxy-2-methyl-4H-pyran-4-one CAS 118-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. China 3-Hydroxy-2-methyl-4H-pyran-4-one CAS:118-71-8 Manufacturers - Free Sample - Alfa Chemical [no.alfachemsp.com]

- 4. researchgate.net [researchgate.net]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 8. 4H-Pyran Synthesis [organic-chemistry.org]

- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]

- 11. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. lnct.ac.in [lnct.ac.in]

- 14. books.rsc.org [books.rsc.org]

- 15. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]

- 16. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Reactome | Bitter compound binds bitter taste receptor (TAS2R) [reactome.org]

- 21. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 3-Methyl-4H-pyran-4-one by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide a comprehensive guide for the structural elucidation and characterization of 3-Methyl-4H-pyran-4-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies outlined are intended to ensure the acquisition of high-quality, reproducible data for research and drug development purposes.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.5 | q | ~1.0 |

| H5 | ~6.3 | d | ~5.8 |

| H6 | ~7.8 | d | ~5.8 |

| 3-CH₃ | ~2.0 | d | ~1.0 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~155 |

| C3 | ~118 |

| C4 | ~175 |

| C5 | ~115 |

| C6 | ~140 |

| 3-CH₃ | ~15 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Proposed Fragment | Relative Abundance |

| 110 | [M]⁺ | High |

| 82 | [M - CO]⁺ | Moderate |

| 67 | [M - CO - CH₃]⁺ | Low |

| 54 | [C₃H₂O]⁺ | Moderate |

| 39 | [C₃H₃]⁺ | High |

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

1.2. Instrument Parameters and Acquisition

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: 240 ppm.

-

1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Mass Spectrometry (MS)

2.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

2.2. Instrument Parameters and Acquisition (Electron Ionization - EI)

-

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters:

-

Injector Temperature: 250°C.

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-300.

-

2.3. Data Analysis

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with a database of known mass spectra for confirmation, if available. The fragmentation of 4H-pyran-4-one derivatives often involves the loss of CO and subsequent ring rearrangements.

Mandatory Visualization

Caption: Workflow for NMR and Mass Spec Analysis.

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Methyl-4H-pyran-4-one

Introduction